molecular formula C11H8N4OS2 B3360618 2-((5-Phenyl-1,3,4-thiadiazol-2-yl)amino)thiazol-4(5H)-one CAS No. 89335-17-1

2-((5-Phenyl-1,3,4-thiadiazol-2-yl)amino)thiazol-4(5H)-one

Cat. No.: B3360618
CAS No.: 89335-17-1
M. Wt: 276.3 g/mol
InChI Key: DRONOBDAPPBVEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((5-Phenyl-1,3,4-thiadiazol-2-yl)amino)thiazol-4(5H)-one is a heterocyclic compound that contains both a thiadiazole and a thiazolone ring. These types of compounds are often studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-Phenyl-1,3,4-thiadiazol-2-yl)amino)thiazol-4(5H)-one typically involves the formation of the thiadiazole ring followed by the introduction of the thiazolone moiety. Common synthetic routes may include:

    Cyclization reactions: Starting from appropriate precursors, cyclization reactions can be used to form the thiadiazole ring.

    Condensation reactions: The thiazolone ring can be introduced through condensation reactions involving thioamides and α-haloketones.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysis: Using catalysts to enhance reaction rates.

    Solvent selection: Choosing appropriate solvents to improve solubility and reaction efficiency.

    Temperature control: Maintaining optimal temperatures to ensure the desired reaction pathway.

Chemical Reactions Analysis

Types of Reactions

2-((5-Phenyl-1,3,4-thiadiazol-2-yl)amino)thiazol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or amines.

    Substitution: Various substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its anticancer activity and potential therapeutic uses.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((5-Phenyl-1,3,4-thiadiazol-2-yl)amino)thiazol-4(5H)-one involves its interaction with specific molecular targets and pathways. For example:

    Enzyme inhibition: The compound may inhibit certain enzymes involved in microbial or cancer cell growth.

    DNA interaction: It may interact with DNA, leading to disruption of replication and transcription processes.

    Signal transduction: The compound may interfere with cellular signaling pathways, affecting cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-phenyl-1,3,4-thiadiazole: Similar structure but lacks the thiazolone ring.

    Thiazol-4(5H)-one derivatives: Compounds with variations in the substituents on the thiazolone ring.

Uniqueness

2-((5-Phenyl-1,3,4-thiadiazol-2-yl)amino)thiazol-4(5H)-one is unique due to the combination of the thiadiazole and thiazolone rings, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

(2E)-2-[(5-phenyl-1,3,4-thiadiazol-2-yl)imino]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4OS2/c16-8-6-17-10(12-8)13-11-15-14-9(18-11)7-4-2-1-3-5-7/h1-5H,6H2,(H,12,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRONOBDAPPBVEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=NC2=NN=C(S2)C3=CC=CC=C3)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=O)N/C(=N\C2=NN=C(S2)C3=CC=CC=C3)/S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10527298
Record name 2-[(5-Phenyl-1,3,4-thiadiazol-2-yl)amino]-1,3-thiazol-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10527298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89335-17-1
Record name 2-[(5-Phenyl-1,3,4-thiadiazol-2-yl)amino]-1,3-thiazol-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10527298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((5-Phenyl-1,3,4-thiadiazol-2-yl)amino)thiazol-4(5H)-one
Reactant of Route 2
Reactant of Route 2
2-((5-Phenyl-1,3,4-thiadiazol-2-yl)amino)thiazol-4(5H)-one
Reactant of Route 3
Reactant of Route 3
2-((5-Phenyl-1,3,4-thiadiazol-2-yl)amino)thiazol-4(5H)-one
Reactant of Route 4
Reactant of Route 4
2-((5-Phenyl-1,3,4-thiadiazol-2-yl)amino)thiazol-4(5H)-one
Reactant of Route 5
Reactant of Route 5
2-((5-Phenyl-1,3,4-thiadiazol-2-yl)amino)thiazol-4(5H)-one
Reactant of Route 6
2-((5-Phenyl-1,3,4-thiadiazol-2-yl)amino)thiazol-4(5H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.